1,3-Dichloropropene-d4 (cis/trans mixture)
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Overview
Description
cis/trans-1,3-Dichloropropene-d4: is a deuterated form of 1,3-dichloropropene, a chlorinated alkene. This compound is a mixture of cis and trans isomers and is primarily used in scientific research and industrial applications. It is known for its use as a preplant fumigant in agriculture to control nematodes and other soil-borne pests .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydration of 1,3-dichloro-2-propanol: This method involves the removal of water from 1,3-dichloro-2-propanol to form 1,3-dichloropropene.
Dehydrochlorination of 1,2,3-trichloropropane: This process involves the elimination of hydrogen chloride from 1,2,3-trichloropropane.
Reaction of 3-chloro-2-propen-1-ol with phosphorus trichloride: This method involves the reaction of 3-chloro-2-propen-1-ol with phosphorus trichloride to produce 1,3-dichloropropene.
Chlorination of propylene or allyl chloride: This method involves the chlorination of propylene or allyl chloride to produce 1,3-dichloropropene.
Industrial Production Methods: The industrial production of cis/trans-1,3-dichloropropene-d4 typically involves the chlorination of propylene or allyl chloride, followed by purification to obtain the desired isomeric mixture .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis/trans-1,3-Dichloropropene-d4 can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed in the literature.
Reduction: Reduction reactions can convert cis/trans-1,3-dichloropropene-d4 to less chlorinated compounds.
Substitution: This compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Products may include epoxides or other oxygenated compounds.
Reduction: Products may include alkenes or alkanes.
Substitution: Products may include alcohols, amines, or other substituted alkenes.
Scientific Research Applications
cis/trans-1,3-Dichloropropene-d4 is used in various scientific research applications, including:
Environmental Analysis: It is used as a reference standard in environmental testing to detect and quantify chlorinated compounds in soil and water samples.
Synthetic Intermediates: It serves as an intermediate in the synthesis of other chemicals and pesticides.
Biological Studies: It is used in studies to understand the metabolism and degradation of chlorinated compounds by microorganisms.
Industrial Applications: It is used in the production of other chlorinated compounds and as a fumigant in agriculture.
Mechanism of Action
The mechanism of action of cis/trans-1,3-dichloropropene-d4 involves its interaction with biological molecules and enzymes. In agricultural applications, it acts as a fumigant by disrupting the cellular processes of nematodes and other soil-borne pests, leading to their death . The compound can also undergo metabolic transformations in microorganisms, leading to its degradation and detoxification .
Comparison with Similar Compounds
1,2-Dichloropropane: Another chlorinated alkene used as a solvent and intermediate in chemical synthesis.
1,3-Dichloropropane: Similar in structure but lacks the double bond present in 1,3-dichloropropene.
1,3-Dichlorobutene: A longer-chain chlorinated alkene with similar chemical properties.
Uniqueness of cis/trans-1,3-Dichloropropene-d4:
Deuterium Labeling: The presence of deuterium atoms makes it useful in isotopic labeling studies and tracing experiments.
Isomeric Mixture: The mixture of cis and trans isomers provides unique reactivity and properties compared to single-isomer compounds.
Properties
Molecular Formula |
C3H4Cl2 |
---|---|
Molecular Weight |
114.99 g/mol |
IUPAC Name |
1,3-dichloro-1,2,3,3-tetradeuterioprop-1-ene |
InChI |
InChI=1S/C3H4Cl2/c4-2-1-3-5/h1-2H,3H2/i1D,2D,3D2 |
InChI Key |
UOORRWUZONOOLO-QZDQLYPWSA-N |
Isomeric SMILES |
[2H]C(=C([2H])Cl)C([2H])([2H])Cl |
Canonical SMILES |
C(C=CCl)Cl |
Origin of Product |
United States |
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